(3Z)-5-bromo-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5th position and a 3-methylphenyl group attached to the imino group at the 3rd position of the indole ring, making it a unique structure with potential biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromoindole and 3-methylphenylamine.
Condensation Reaction: The 5-bromoindole is reacted with 3-methylphenylamine under acidic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product, 5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure with a chlorine atom instead of a methyl group.
5-BROMO-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a dihydroindole ring.
Uniqueness
5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C15H11BrN2O |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
5-bromo-3-(3-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-3-2-4-11(7-9)17-14-12-8-10(16)5-6-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI Key |
DMJDOVHRJFPPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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